molecular formula C17H13N3O3 B14154580 1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol CAS No. 371228-35-2

1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol

Cat. No.: B14154580
CAS No.: 371228-35-2
M. Wt: 307.30 g/mol
InChI Key: AAXGCCANEAKACG-UHFFFAOYSA-N
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Description

1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-methyl-4-nitroaniline. This is achieved by treating the aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo dye .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in the electronic structure of the compound. This interaction can result in the absorption of specific wavelengths of light, giving the compound its characteristic color. In biological systems, the compound can bind to proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Sudan I: Another azo dye with similar applications but different structural properties.

    Sudan III: Used for staining and dyeing, with a slightly different chemical structure.

    1-[(E)-(4-methoxyphenylimino)methyl]naphthalen-2-ol: Known for its nonlinear optical properties.

Uniqueness

1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitro group and a methyl group on the phenyl ring, along with the naphthalen-2-ol moiety, makes it particularly useful in applications requiring specific color properties and reactivity .

Properties

CAS No.

371228-35-2

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

1-[(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13N3O3/c1-11-10-13(7-8-15(11)20(22)23)18-19-17-14-5-3-2-4-12(14)6-9-16(17)21/h2-10,21H,1H3

InChI Key

AAXGCCANEAKACG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

Origin of Product

United States

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